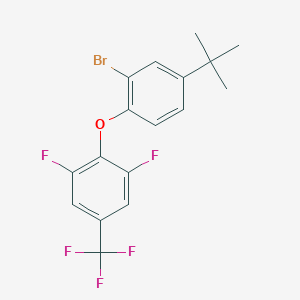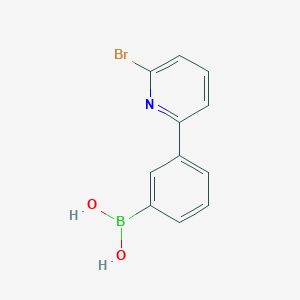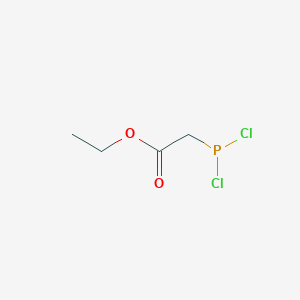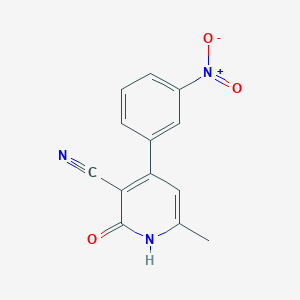
1,3-Di-tert-butoxy-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is a silicon-based compound with the molecular formula C12H30OSi2. It is a member of the disiloxane family, which are characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique structural properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- typically involves the reaction of chlorosilanes with alcohols or water. One common method is the hydrolysis of chlorosilanes in the presence of a base, such as sodium hydroxide, to form the corresponding disiloxane. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is carried out in large-scale reactors where chlorosilanes are reacted with water or alcohols under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based lubricants, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen-silicon backbone provides flexibility and stability, allowing the compound to interact with different substrates. In biological systems, it can form stable interactions with proteins and other biomolecules, making it useful in drug delivery and medical applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethyldisiloxane: Another disiloxane compound with a simpler structure.
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar properties.
Polydimethylsiloxane: A polymeric siloxane with widespread industrial applications.
Uniqueness
Disiloxane, 1,5-bis(1,1-dimethylethyl)-2,2,4,4-tetramethyl- is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high thermal stability, low surface tension, and biocompatibility make it particularly valuable in specialized applications where other siloxanes may not perform as effectively.
Propiedades
Número CAS |
10175-46-9 |
|---|---|
Fórmula molecular |
C12H30O3Si2 |
Peso molecular |
278.53 g/mol |
Nombre IUPAC |
[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]oxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C12H30O3Si2/c1-11(2,3)13-16(7,8)15-17(9,10)14-12(4,5)6/h1-10H3 |
Clave InChI |
RTYHBJMNRAJNSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](C)(C)O[Si](C)(C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)

![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)




![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)



